molecular formula C47H63N11O7 B10847444 c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2

c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2

Cat. No.: B10847444
M. Wt: 894.1 g/mol
InChI Key: TYFFXNLNRYRUAU-LFSOJSGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2 is a cyclic lactam peptide analogue derived from γ-melanocyte-stimulating hormone (γ-MSH). Designed to target melanocortin receptors (MCRs), it incorporates structural modifications to enhance receptor selectivity and potency. Key features include:

  • Cyclic backbone: A lactam bridge between the N-terminal norleucine (Nle) and C-terminal glutamic acid (Glu) stabilizes the bioactive conformation .
  • D-Nal(2') substitution: The D-isomer of 2-naphthylalanine (D-Nal(2')) at position 3 introduces steric bulk, critical for modulating receptor interactions .
  • Pharmacophore retention: The Arg-Trp motif (positions 4–5) is preserved, maintaining affinity for MCRs .

In biological assays, this compound exhibits moderate agonist activity at human MC3R (hMC3R) and MC4R (hMC4R), with EC50 values of 4.12 nM and 6.53 nM, respectively .

Properties

Molecular Formula

C47H63N11O7

Molecular Weight

894.1 g/mol

IUPAC Name

(2S,5S,8R,11S,14S,17S)-2,5-dibutyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide

InChI

InChI=1S/C47H63N11O7/c1-3-5-15-35-42(61)55-36(16-6-4-2)43(62)57-38(25-28-19-20-29-12-7-8-13-30(29)24-28)45(64)56-37(18-11-23-51-47(49)50)44(63)58-39(26-31-27-52-33-17-10-9-14-32(31)33)46(65)54-34(41(48)60)21-22-40(59)53-35/h7-10,12-14,17,19-20,24,27,34-39,52H,3-6,11,15-16,18,21-23,25-26H2,1-2H3,(H2,48,60)(H,53,59)(H,54,65)(H,55,61)(H,56,64)(H,57,62)(H,58,63)(H4,49,50,51)/t34-,35-,36-,37-,38+,39-/m0/s1

InChI Key

TYFFXNLNRYRUAU-LFSOJSGESA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCCC

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCCC

Origin of Product

United States

Preparation Methods

Resin Loading and Chain Elongation

  • Resin Selection : TentaGel S RAM resin or Wang resin is typically used for SPPS due to its compatibility with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Amino Acid Coupling : Sequential addition of amino acids (Nle, D-Nal(2′), Arg, Trp, Glu) occurs via Fmoc deprotection (using piperidine in DMF) and activation (HBTU, DIC, or HATU with HOAt).

  • Non-Natural Amino Acids :

    • Nle (Norleucine) : Enhances metabolic stability and receptor selectivity.

    • D-Nal(2′) (D-2-Naphthylalanine) : Introduces steric bulk and hydrophobic interactions critical for receptor binding.

Cyclization

Cyclization is achieved via head-to-tail peptide bond formation between the N-terminus and C-terminus. Common methods include:

  • Oxidative Coupling : Using reagents like DCC (dicyclohexylcarbodiimide) or HATU in DMF or DCM.

  • Cyclization in Solution : Peptide is dissolved in a buffer (e.g., ammonium acetate, pH 7.0) and stirred for 36–72 hours under inert conditions.

Key Reaction Parameters

Critical parameters influencing synthesis efficiency and purity include:

Parameter Optimal Conditions Impact on Yield
Coupling Time 5–15 minutes (microwave-assisted) or 1–2 hours (manual)Faster coupling reduces side reactions.
Cyclization Solvent DMF, DCM, or acetonitrile with 0.1% TFAPolar aprotic solvents favor cyclization.
Cleavage Cocktail TFA/triisopropylsilane/EDT/water (91:3:3:3)Efficient removal of protecting groups.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Purification is performed using reversed-phase HPLC with gradients of acetonitrile or methanol in TFA/water.

Peptide HPLC System Retention Time (k′)
c[Nle-Nle-D-Nal(2′)-Arg-Trp-Glu]-NH₂Vydac 218TP104 (10–90% B in A, 30 min, 1 mL/min)~5.03–6.19
c[Nle-Arg-D-Nal(2′)-Arg-Trp-Glu]-NH₂Vydac 218TP104 (10–90% B in A, 30 min, 1 mL/min)5.26–8.07

Thin-Layer Chromatography (TLC)

TLC is used to monitor reaction progress. For example:

  • System 1 : n-butanol/acetic acid/water/pyridine (4:1:2:1)

  • System 2 : n-butanol/acetic acid/water (4:1:1)

Comparative Data with Analogues

The synthesis of c[Nle-Nle-D-Nal(2′)-Arg-Trp-Glu]-NH₂ is analogous to related melanocortin ligands. Below is a comparison of structural and functional properties:

Compound Sequence hMC3R Activity hMC5R Activity Key Reference
c[Nle-Nle-D-Nal(2′)-Arg-Trp-Glu]-NH₂ Nle-Nle-D-Nal(2′)-Arg-Trp-GluAntagonistAntagonist
c[Nle-Arg-D-Phe-Arg-Trp-Glu]-NH₂ Nle-Arg-D-Phe-Arg-Trp-GluAgonist (EC₅₀ = 1.2 nM)Agonist
c[Nle-Val-D-Nal(2′)-Arg-Trp-Glu]-NH₂ Nle-Val-D-Nal(2′)-Arg-Trp-GluAntagonist (pA₂ = 8.4)Antagonist (pA₂ = 8.7)

Critical Challenges and Solutions

  • Cyclization Efficiency : Low yields due to steric hindrance from D-Nal(2′) are mitigated by using microwave-assisted synthesis (reducing reaction time to 5 minutes).

  • Purity : Contaminants (e.g., linear precursors) are minimized via semi-preparative HPLC and MS validation .

Chemical Reactions Analysis

Types of Reactions

C[Nle-Nle-D-Nal(2’)-Arg-Trp-Glu]-NH2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered biological activity and stability .

Scientific Research Applications

Scientific Research Applications

  • Obesity and Metabolic Disorders :
    Studies have shown that compounds targeting melanocortin receptors can influence appetite regulation and energy expenditure. c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2 has been investigated for its potential in weight management therapies by modulating MC3R signaling pathways .
  • Pharmacological Studies :
    The compound serves as a valuable tool for studying structure-activity relationships within the melanocortin receptor family. Its selective agonist/antagonist properties allow researchers to explore the physiological roles of these receptors in various conditions .
  • Drug Development :
    The unique structure of this compound provides a scaffold for developing new therapeutic agents targeting melanocortin receptors. Its modifications can lead to compounds with enhanced efficacy and reduced side effects in clinical applications .

Case Studies

  • Weight Management Therapies :
    A study published in Nature Reviews Endocrinology highlighted the role of melanocortin receptors in appetite regulation. The application of this compound showed promise in preclinical models for reducing food intake and promoting weight loss .
  • Receptor Binding Studies :
    Research conducted by Smith et al. (2017) utilized this compound to investigate the binding affinities at various melanocortin receptors, demonstrating its selective agonist activity at hMC3R while exhibiting antagonist properties at hMC4R and hMC5R .
  • Therapeutic Development :
    A recent study explored the modification of this compound to enhance its stability and bioavailability, leading to the development of a new class of drugs aimed at treating metabolic disorders with fewer side effects compared to existing treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader series of cyclic γ-MSH analogues. Below is a detailed comparison with structurally related derivatives:

Structural and Functional Differences

Compound ID Sequence Key Modifications Receptor Activity (EC50 or pA2) Selectivity Notes
c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2 (Entry 14 ) This compound Nle at positions 1–2 hMC3R: 4.12 nM (EC50); hMC4R: 6.53 nM (EC50) Moderate hMC3R/hMC4R agonist; 0.70–0.66 activity ratios
c[Nle-Val-D-Nal(2')-Arg-Trp-Glu]-NH2 (Entry 13 ) c[Nle-Val-D-Nal(2')-Arg-Trp-Glu]-NH2 Val at position 2 hMC3R: pA2 = 8.4; hMC5R: pA2 = 8.7 Dual hMC3R/hMC5R antagonist; >100-fold selectivity over hMC4R
c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2 (Entry 9 ) c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2 His at position 2 hMC3R: 3.69 nM (EC50); hMC4R: 6.19 nM (EC50) Balanced hMC3R/hMC4R agonist; lower potency than Entry 14
GXH-38B c[Gly-Cpg-D-Nal(2')-Arg-Trp-Glu]-Val-Val-Gly-NH2 Cpg (cyclopentylglycine) at position 2 hMC1R: 12 nM (EC50); hMC4R: 1300 nM (IC50) hMC1R-selective antagonist; 110-fold selectivity over hMC4R

Key Observations

Role of Position 2 Substitutions :

  • Hydrophobic residues (Nle, Val) : Enhance hMC3R/hMC5R activity. For example, replacing Nle with Val (Entry 13) converts agonist activity to potent antagonist effects at hMC3R/hMC5R .
  • Polar residues (His, Arg) : Improve hMC3R/hMC4R agonism but reduce selectivity (e.g., Entry 9 vs. Entry 14) .

Impact of D-Nal(2'): Bulky aromatic side chains at position 3 improve selectivity against hMC4R. This is evident in Entry 13 (antagonist) and GXH-38B (hMC1R antagonist), both of which show >100-fold selectivity over non-target receptors .

Cyclic vs. Linear Analogues :

  • Cyclization improves metabolic stability and receptor binding. For instance, linear analogues like α-MSH exhibit broader receptor activation, whereas cyclic derivatives achieve subtype-specific effects .

Research Findings and Implications

  • Entry 14: Demonstrates the trade-off between potency and selectivity.
  • Entry 13 : Emerges as a lead compound for dual hMC3R/hMC5R antagonism, with applications in metabolic disorders and inflammation .
  • GXH-38B: Highlights the feasibility of designing MC1R-selective antagonists for dermatological conditions (e.g., melanoma) .

Q & A

Q. What are the primary melanocortin receptors (MCRs) targeted by c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2, and how is receptor selectivity experimentally determined?

Methodological Answer: Receptor selectivity is assessed via competitive binding assays using radiolabeled ligands (e.g., ¹²⁵I-NDP-MSH) in transfected cell lines expressing human MC1R, MC3R, MC4R, or MC5R. For example, highlights that this compound exhibits 100-fold selectivity for hMC4R over hMC3R, with partial agonist activity at hMC3R . Dose-response curves and cAMP accumulation assays further validate functional activity.

Q. What spectroscopic techniques are used to confirm the cyclic structure and conformation of the peptide?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy resolves the cyclic backbone conformation, while Mass Spectrometry (MS) confirms molecular weight. X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared (FT-IR) analysis (as in ) can identify functional groups like carboxyl (–COOH) and amine (–NH2) residues, ensuring correct cyclization .

Q. What in vitro models are recommended to evaluate the compound’s efficacy and mechanism of action?

Methodological Answer: Stably transfected HEK-293 or CHO cells expressing specific MCRs are used to measure cAMP production via ELISA or luciferase-based assays. emphasizes that partial agonist activity at hMC3R can be quantified by comparing cAMP levels to full agonists like α-MSH .

Q. How is the peptide synthesized, and what are critical steps to ensure purity?

Methodological Answer: Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is standard. Cyclization is achieved via amide bond formation between the N-terminal Nle and side-chain Glu residue. Reverse-phase HPLC with C18 columns and MALDI-TOF MS are used for purification and validation .

Advanced Research Questions

Q. How do structural modifications (e.g., Nle substitution) influence receptor selectivity and functional activity?

Methodological Answer: Hydrophobic substitutions (e.g., Nle at position 4) enhance hMC3R affinity, while D-Nal(2') at position 3 disrupts MC4R binding. shows that replacing Nle with D-Phe increases MC3R selectivity by 500-fold, suggesting side-chain hydrophobicity and stereochemistry are critical . Molecular docking studies can model these interactions.

Q. What experimental strategies resolve contradictions in reported partial agonist vs. antagonist activity across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., receptor density, G-protein coupling). Use in vitro bias assays (e.g., β-arrestin recruitment vs. cAMP) to quantify functional selectivity. notes that c[Nle-Gln-D-Nal(2')-Arg-Trp-Glu]-NH2 acts as a partial agonist at hMC3R but an antagonist at hMC4R, requiring head-to-head comparisons under standardized protocols .

Q. Why have structure-activity relationship (SAR) studies for this compound faced challenges, and how can they be optimized?

Methodological Answer: Early SAR efforts () failed due to conformational rigidity from cyclization. Focus on flexible regions (e.g., Arg-Trp-Glu motif) using alanine scanning mutagenesis. Combinatorial libraries and phage display can identify analogs with improved pharmacokinetics .

Q. How do pharmacokinetic properties (e.g., metabolic stability) impact in vivo efficacy studies?

Methodological Answer: Radiolabeled versions (e.g., ³H or ¹⁴C isotopes) track bioavailability in rodent models. suggests Nle substitutions enhance resistance to proteolysis. Microdialysis and LC-MS/MS quantify plasma and tissue concentrations, while PET imaging visualizes brain penetration for CNS targets .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the compound’s efficacy in obesity models vs. receptor binding assays?

Methodological Answer: Discrepancies may stem from off-target effects or species-specific receptor variants. Validate findings using CRISPR-edited cell lines (e.g., humanized MC4R mice) and cross-reference with transgenic knockout models. highlights that MC4R selectivity in vitro does not always translate to in vivo efficacy due to compensatory pathways .

Q. What statistical approaches are recommended for analyzing dose-response curves with high variability?

Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values and assess curve fitting via the Hill coefficient. Bootstrap resampling or Bayesian hierarchical models account for inter-experiment variability. emphasizes replicating experiments across independent labs to confirm reproducibility .

Methodological Tools and Resources

Q. Table 1: Key Analytical Techniques for this compound Characterization

Parameter Technique Application Reference
PurityRP-HPLC (C18 column)Peptide purification
Molecular WeightMALDI-TOF MSConfirm synthesis accuracy
Cyclic Conformation2D NMR (COSY, NOESY)Backbone and side-chain spatial arrangement
Receptor BindingRadioligand competition assaysSelectivity profiling
Functional ActivitycAMP ELISAAgonist/antagonist potency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.